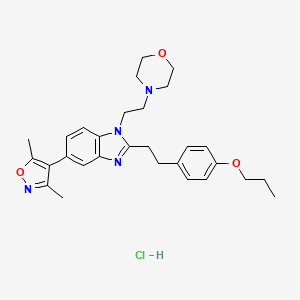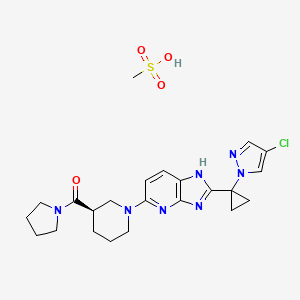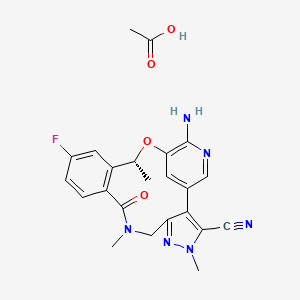
PF-CBP1 HCl
Übersicht
Beschreibung
PF-CBP1 hydrochloride is a highly selective inhibitor of the CREB binding protein bromodomain (CBP BRD). It inhibits CREBBP and EP300 bromodomains with IC50 values of 125 nM and 363 nM, respectively . This compound is known for its ability to reduce LPS-induced inflammatory cytokines expression (IL-1β, IL-6, and IFN-β) in primary macrophages . Additionally, PF-CBP1 hydrochloride downregulates RGS4 expression in cortical neurons, making it a valuable tool for research in neurological disorders such as epilepsy and Parkinson’s disease .
Wissenschaftliche Forschungsanwendungen
PF-CBP1 Hydrochlorid hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige seiner bemerkenswerten Anwendungen sind:
Neurologische Erkrankungen: PF-CBP1 Hydrochlorid wird zur Untersuchung neurologischer Erkrankungen wie Epilepsie und Parkinson-Krankheit verwendet, indem die RGS4-Expression in kortikalen Neuronen herunterreguliert wird.
Entzündungsforschung: Die Verbindung wird in der Forschung zur Entzündung eingesetzt, da sie die Expression von Entzündungszytokinen (IL-1β, IL-6 und IFN-β) in primären Makrophagen reduziert.
Arzneimittelentwicklung: Die selektive Hemmung der Bromdomäne des CREB-bindenden Proteins durch die Verbindung macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer therapeutischer Wirkstoffe, die auf bestimmte Bromdomänen abzielen.
5. Wirkmechanismus
PF-CBP1 Hydrochlorid entfaltet seine Wirkung durch selektive Hemmung der Bromdomäne des CREB-bindenden Proteins (CBP BRD). Diese Hemmung verhindert die Bindung von CBP an acetylierte Lysinreste an Histonen, wodurch die Genexpression moduliert wird . Die Verbindung inhibiert auch EP300-Bromdomänen, was die Genregulation weiter beeinflusst .
Die molekularen Ziele von PF-CBP1 Hydrochlorid umfassen CREBBP- und EP300-Bromdomänen, mit nachgeschalteten Auswirkungen auf die Expression von Entzündungszytokinen und anderen verwandten Proteinen . Die an seinem Wirkmechanismus beteiligten Pfade beziehen sich hauptsächlich auf die epigenetische Regulation und Entzündung .
Wirkmechanismus
PF-CBP1 hydrochloride, also known as PF-CBP1 HCl, is a potent and highly selective inhibitor of the bromodomain of CREB-binding protein (CREBBP) and p300 . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the bromodomains of CREBBP and EP300 . These are proteins that play a crucial role in gene expression and cellular function. The IC50 values for CREBBP and EP300 are 125 nM and 363 nM respectively .
Mode of Action
This compound acts by inhibiting the bromodomains of CREBBP and EP300 . Bromodomains are involved in recognizing acetylated lysine residues on histone tails, which is a key process in the regulation of gene expression. By inhibiting these domains, this compound can modulate the transcriptional activity of these proteins .
Biochemical Pathways
The inhibition of CREBBP and EP300 by this compound affects several biochemical pathways. Notably, it modulates key inflammatory genes in primary macrophages . It also downregulates the expression of RGS4 in neurons, a target linked to Parkinson’s disease .
Pharmacokinetics
The compound is soluble in dmso, which suggests it could be administered in a suitable vehicle for in vivo studies .
Result of Action
The inhibition of CREBBP and EP300 by this compound leads to a reduction in the expression of key inflammatory genes in primary macrophages . Additionally, it downregulates the expression of RGS4 in neurons . These effects suggest potential therapeutic applications for this compound in the treatment of inflammatory conditions and neurological disorders such as Parkinson’s disease .
Biochemische Analyse
Biochemical Properties
PF-CBP1 Hydrochloride interacts with the bromodomains of CREBBP and EP300, inhibiting them with IC50 values of 125 nM and 363 nM respectively . The bromodomains are involved in transcriptional regulation through the recognition of acetyl lysine modifications on diverse proteins .
Cellular Effects
PF-CBP1 Hydrochloride has been shown to modulate key inflammatory genes in primary macrophages . It also downregulates RGS4 expression in cortical neurons , which could have implications for neurological disorders, including epilepsy and Parkinson’s disease .
Molecular Mechanism
The molecular mechanism of PF-CBP1 Hydrochloride involves its binding to the bromodomains of CREBBP and EP300, inhibiting their function . This inhibition can lead to the downregulation of certain genes, such as RGS4 in neurons .
Vorbereitungsmethoden
The synthesis of PF-CBP1 hydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial production methods for PF-CBP1 hydrochloride are also not widely available in the public domain. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure consistency and purity.
Analyse Chemischer Reaktionen
PF-CBP1 Hydrochlorid durchläuft verschiedene chemische Reaktionen, wobei der Schwerpunkt auf seiner Wechselwirkung mit Bromdomänen liegt. Die Verbindung zeigt eine hohe Selektivität für die Bromdomäne des CREB-bindenden Proteins gegenüber anderen Bromdomänen wie BRD4 . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind DMSO als Lösungsmittel und spezifische Konzentrationen der Verbindung, um die gewünschten inhibitorischen Wirkungen zu erzielen .
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise die inhibierten Formen der Zielbromdomänen, was zu einer reduzierten Expression von Entzündungszytokinen und anderen verwandten Proteinen führt .
Vergleich Mit ähnlichen Verbindungen
PF-CBP1 Hydrochlorid ist einzigartig in seiner hohen Selektivität für die Bromdomäne des CREB-bindenden Proteins gegenüber anderen Bromdomänen wie BRD4 . Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung spezifischer Bromdomänenfunktionen ohne Off-Target-Effekte.
Ähnliche Verbindungen sind:
Eigenschaften
IUPAC Name |
4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[2-(4-propoxyphenyl)ethyl]benzimidazol-1-yl]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O3.ClH/c1-4-17-35-25-9-5-23(6-10-25)7-12-28-30-26-20-24(29-21(2)31-36-22(29)3)8-11-27(26)33(28)14-13-32-15-18-34-19-16-32;/h5-6,8-11,20H,4,7,12-19H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOZCHHWLMTUTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC2=NC3=C(N2CCN4CCOCC4)C=CC(=C3)C5=C(ON=C5C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide](/img/structure/B609987.png)
![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride](/img/structure/B609988.png)


![3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide](/img/structure/B609992.png)

![N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide](/img/structure/B609994.png)
![1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid](/img/structure/B609999.png)
![(4S,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-(fluoromethyl)-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine](/img/structure/B610000.png)

